molecular formula C18H15ClF3N3O3 B2961812 N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008462-51-8

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2961812
CAS No.: 1008462-51-8
M. Wt: 413.78
InChI Key: HIHDKCMOZTXQEB-UHFFFAOYSA-N
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Description

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core and a substituted phenyl group. The compound’s structure includes a 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl moiety linked to an acetamide backbone, with a 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl substituent.

Properties

IUPAC Name

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O3/c19-17(20)18(21,22)28-11-7-5-10(6-8-11)23-15(26)9-14-16(27)25-13-4-2-1-3-12(13)24-14/h1-8,14,17,24H,9H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHDKCMOZTXQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₁₂ClF₃N₂O₂
  • Molecular Weight : 296.677 g/mol
  • CAS Number : 27954-28-5

Synthesis

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the trifluoroethoxy group and the introduction of the tetrahydroquinoxaline moiety. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For instance:

  • Cell Viability Assays : In vitro tests using various cancer cell lines demonstrated that the compound significantly reduces cell viability at specific concentrations (IC50 values). For example:
    • MCF-7 (breast cancer) : IC50 = 42.4 µM
    • K562 (leukemia) : IC50 = 25.2 µM
    • LS180 (colon cancer) : IC50 = 25.1 µM .

The biological activity is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in treated cancer cells. Apoptotic rates ranged from 40% to 85% depending on the concentration and cell line .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, indicating a halt in cellular proliferation .

Study 1: Structure-Activity Relationship (SAR)

A detailed SAR study highlighted that modifications in the chemical structure significantly influence anticancer efficacy. Derivatives with specific functional groups showed enhanced activity against various cancer types .

Study 2: Comparative Analysis with Standard Chemotherapeutics

In comparative studies against standard chemotherapeutic agents like Paclitaxel, the compound exhibited competitive efficacy at lower concentrations across multiple cancer cell lines .

Data Summary Table

Biological ActivityCell LineIC50 (µM)Apoptosis Rate (%)
AnticancerMCF-742.441–58
AnticancerK56225.240–85
AnticancerLS18025.140–85

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight CAS Number Reference
N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (Target) Tetrahydroquinoxalin-3-one 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl N/A N/A N/A
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Tetrahydroquinoxalin-3-one 4-(trifluoromethyl)phenyl N/A 1008201-46-4
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Tetrahydroquinoxalin-3-one Benzo[d][1,3]dioxol-5-yl N/A N/A
N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl) acetamide Tetrahydroquinoxaline-2,3-dione 4-(2,3-dioxoquinoxalin-6-yl-oxy)phenyl N/A N/A

Key Observations :

  • The target compound’s 2-chloro-1,1,2-trifluoroethoxy group distinguishes it from analogues with simpler halogenated or trifluoromethyl substituents (e.g., 1008201-46-4 in ). This group may confer unique steric or electronic properties affecting receptor binding.

Table 2: Reported Activities of Related Compounds

Compound Name/ID Target/Activity IC50/EC50 Key Findings Reference
HC-030031 TRPA1 antagonist 4–10 μM Reduced airway inflammation in asthma models
CHEM-5861528 TRPA1 antagonist 4–10 μM Structural similarity to HC-030031 with butan-2-yl substitution
Compound 11 (Merck Research Laboratories) B1 receptor antagonist Not specified High potency at human and rabbit B1 receptors
Sorafenib Analogues (e.g., from ) Cytotoxic agents Not specified Quinoxalinedione diarylamide derivatives evaluated for anticancer activity

Key Observations :

  • Compound 11 () demonstrates that tetrahydroquinoxaline-acetamide hybrids can achieve high receptor affinity, supporting the pharmacological relevance of this scaffold.

Key Observations :

  • High yields (e.g., 90.2% for compound 4a, ) are achievable via thiouracil or pyrimidine coupling, suggesting efficient routes for analogues.

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